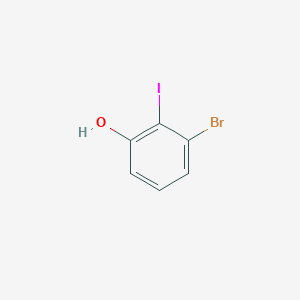

3-Bromo-2-iodophenol

Overview

Description

3-Bromo-2-iodophenol is a brominated and iodinated phenol derivative. Phenols are compounds that include a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The presence of bromine and iodine atoms on the phenol ring significantly alters the chemical and physical properties of the compound, as well as its reactivity. Bromophenols, in general, have been studied for their antioxidant properties and their ability to inhibit certain enzymes . They are also of interest due to their structural influence on molecular properties, as seen in density functional theory (DFT) calculations .

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-2-iodophenol can involve various methods, including palladium-catalyzed cascade reactions. For instance, o-bromobenzyl alcohol has been used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium/electron-deficient phosphine catalyst, coupling with o-iodobiphenyls . Another relevant synthesis method includes the Sonogashira cross-coupling reaction, which has been employed to produce 3-Bromo-2-phenylbenzofuran, a compound structurally related to 3-Bromo-2-iodophenol .

Molecular Structure Analysis

The molecular structure and properties of bromophenols are influenced by factors such as intramolecular hydrogen bonding, steric and inductive effects of the bromine substituents, and other electrostatic interactions. DFT calculations have shown systematic trends in structural parameters and molecular properties with increasing bromine substitution, such as changes in bond lengths and shifts in vibrational frequencies . The molecular structure of related brominated compounds has been characterized using techniques like NMR, IR, and X-ray diffraction, revealing details such as dihedral angles and bond distances .

Chemical Reactions Analysis

Bromophenols can participate in various chemical reactions due to their functional groups. They have been synthesized from benzoic acids and have demonstrated powerful antioxidant activities, comparable to standard antioxidants . The reactivity of bromophenols can also be studied through computational methods, such as DFT, to predict properties like molecular electrostatic potential, Fukui function, and natural bond orbital analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are significantly affected by the bromine atoms. For example, bromophenols are slightly stronger acids than their chlorinated counterparts due to the larger inductive effect of bromine . The presence of halogens also impacts the solubility, boiling point, and melting point of these compounds. The antioxidant properties of bromophenols have been evaluated using various assays, and they have shown inhibitory actions against enzymes like acetylcholinesterase and carbonic anhydrase . Additionally, the spectroscopic properties, such as UV-Vis and IR spectra, provide insights into the electronic structure and intermolecular interactions of these compounds .

Scientific Research Applications

-

Synthesis of Various Compounds

-

Drug Development

-

Protein and Enzyme Studies

-

Chemical Intermediate

-

Pharmaceutical Intermediate

-

Preparation of Antimitotic Agents

- Field : Medicinal Chemistry

- Application : 3-Bromo-2-iodophenol is a reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent .

- Results : The outcome of this reaction is the formation of LP-261, a potent antimitotic agent .

Safety And Hazards

properties

IUPAC Name |

3-bromo-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJYPSTVJBRTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457380 | |

| Record name | 3-Bromo-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-iodophenol | |

CAS RN |

855836-52-1 | |

| Record name | 3-Bromo-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

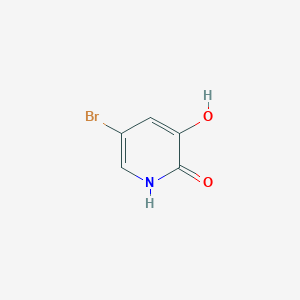

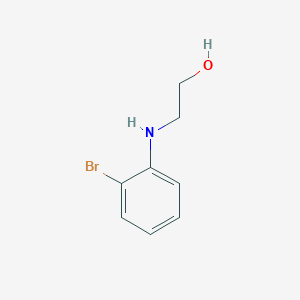

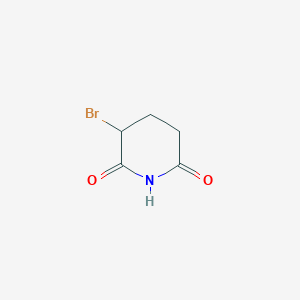

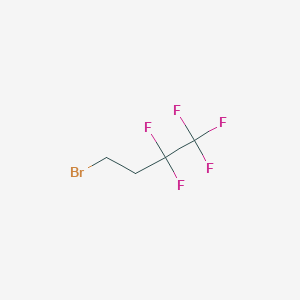

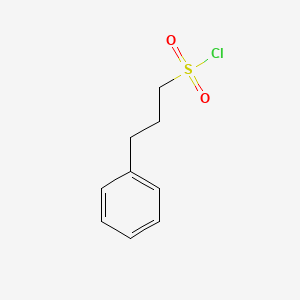

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)